molecular formula C20H18FN3O2S2 B2928753 N-(3-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941922-03-8

N-(3-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2928753
CAS No.: 941922-03-8
M. Wt: 415.5
InChI Key: ASENMPLRXGYBGD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core conjugated with multiple acetamide functionalities. This structure is part of a class of molecules investigated for potential biological activities, particularly in antimicrobial research . The molecular scaffold, which incorporates a thiazole ring, is commonly explored in medicinal chemistry for its diverse pharmacological properties . The presence of specific substituents, including the 3-fluorophenyl and p-tolyl (4-methylphenyl) groups, is critical for structure-activity relationship (SAR) studies. Research on similar compounds indicates that variations at these positions can significantly influence the molecule's binding affinity and potency against biological targets . For instance, electron-donating and electron-withdrawing groups on the aromatic rings are often modified to optimize interactions with enzyme active sites . This compound is intended for research purposes, such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. It is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c1-13-5-7-15(8-6-13)22-19(26)12-28-20-24-17(11-27-20)10-18(25)23-16-4-2-3-14(21)9-16/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASENMPLRXGYBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS Number: 941922-03-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O2S2C_{20}H_{18}FN_{3}O_{2}S_{2}, with a molecular weight of 415.5 g/mol. The structure includes both aromatic and thiazole components, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₂O₂S₂
Molecular Weight415.5 g/mol
CAS Number941922-03-8

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit key signaling pathways associated with tumor growth, such as the VEGFR-2 and AKT pathways, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through in vitro assays. For instance, it was evaluated against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents:

CompoundCell LineIC50 (µM)Mechanism of Action
N-(3-fluorophenyl)-2-(...)HepG23.105Induces apoptosis via caspase activation
N-(3-fluorophenyl)-2-(...)PC-33.023Inhibits AKT signaling pathway

Apoptosis Induction

Flow cytometry analysis revealed that treatment with N-(3-fluorophenyl)-2-(...) resulted in significant cell cycle arrest, particularly in the S phase for HepG2 cells, indicating a mechanism that disrupts normal cell cycle progression. Additionally, caspase assays showed a marked increase in active caspase-3 levels, suggesting that the compound effectively triggers apoptotic pathways.

Antimicrobial Properties

In addition to its anticancer activity, N-(3-fluorophenyl)-2-(...) has demonstrated promising antimicrobial properties. Studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial cell membranes or specific microbial enzymes, leading to bactericidal effects.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of N-(3-fluorophenyl)-2-(...) compared to standard antibiotics:

Bacterial StrainN-(3-fluorophenyl)-2-(...)Standard Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureusEffectiveEffective
Escherichia coliModerateEffective
Proteus vulgarisLimitedEffective

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity and mechanism of action against various cancer cell lines. The findings indicated that N-(3-fluorophenyl)-2-(...) significantly inhibits cell proliferation and induces apoptosis through caspase activation.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between N-(3-fluorophenyl)-2-(...) and target proteins involved in tumorigenesis, supporting its role as a potential lead compound for drug development.
  • Synergistic Effects : Research has also explored the potential for synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (CAS 942001-68-5)
  • Structure : Differs by substituting the 3-fluorophenyl group with a 3-methoxybenzyl group.
  • The p-tolylamino group is retained, suggesting similar synthetic routes .
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide (CAS 954094-26-9)
  • Structure: Replaces the p-tolylamino group with propylamino and introduces a 3-acetamidophenyl substituent.
  • Impact: The propylamino group may alter steric interactions, while the acetamide on the phenyl ring could enhance hydrogen bonding .
N-(4-methylthiazol-2-yl)-2-p-tolylacetamide (107a, )
  • Structure : Simplifies the core by omitting the thioether-linked 2-oxoethylamine unit.
  • Bioactivity : Exhibited antimicrobial activity (MIC: 12.5 μg/mL against Staphylococcus aureus), highlighting the importance of the thiazole-acetamide scaffold .

Analogues with Heterocyclic Variations

N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k, )
  • Structure : Replaces thiazole with triazole and benzisothiazol.
  • Synthesis : Yielded 74% with a melting point of 176–178°C.
  • Bioactivity : Inhibited dengue and West Nile virus proteases, suggesting triazole-based derivatives target viral enzymes .
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5, )
  • Structure: Uses a quinazolinone core instead of thiazole.
  • Synthesis: Achieved 87% yield with a high melting point (269.0°C), indicating thermal stability. The sulfamoyl group may enhance solubility but reduce lipophilicity compared to p-tolylamino .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., 3-Fluorophenyl) : Increase resistance to oxidative metabolism and improve binding to hydrophobic pockets .
  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility but may reduce target affinity due to steric hindrance .
  • Aromatic vs. Aliphatic Amines: p-Tolylamino (aromatic) may favor π-π stacking interactions, while propylamino (aliphatic) could increase flexibility .

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